Home > Products > Screening Compounds P86090 > Combretastatin A-4 phosphate
Combretastatin A-4 phosphate -

Combretastatin A-4 phosphate

Catalog Number: EVT-10914159
CAS Number:
Molecular Formula: C18H19O8P-2
Molecular Weight: 394.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosbretabulin Disodium is the disodium salt of a water-soluble phosphate derivative of a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) with potential vascular disrupting and antineoplastic activities. Upon administration, the prodrug fosbretabulin is dephosphorylated to its active metabolite, the microtubule-depolymerizing agent combretastatin A4, which binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells. In addition, this agent disrupts the engagement of the endothelial cell-specific junctional molecule vascular endothelial-cadherin (VE-cadherin) and so the activity of the VE-cadherin/beta-catenin/Akt signaling pathway, which may result in the inhibition of endothelial cell migration and capillary tube formation. As a result of fosbretabulin's dual mechanism of action, the tumor vasculature collapses, resulting in reduced tumor blood flow and ischemic necrosis of tumor tissue.
Synthesis Analysis

The synthesis of Combretastatin A-4 phosphate involves several chemical reactions that allow for the modification of the parent compound to enhance its solubility and bioavailability. The traditional synthesis of Combretastatin A-4 has been achieved through methods such as the Perkin condensation reaction, which provides a stereoselective route to the desired product with minimal purification steps required .

In the case of Combretastatin A-4 phosphate, a common approach is to convert Combretastatin A-4 into its phosphate form using phosphoric acid derivatives. This transformation enhances its solubility in aqueous environments, making it more suitable for intravenous administration in clinical settings . The typical synthetic route may involve:

  1. Preparation of intermediates: Starting from 3,4,5-trimethoxyphenylacetic acid and other reagents.
  2. Formation of the parent compound: Utilizing Perkin condensation followed by hydrolysis and decarboxylation.
  3. Phosphorylation: Introducing phosphate groups through reactions with phosphoric acid or its derivatives to yield Combretastatin A-4 phosphate.

The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of Combretastatin A-4 phosphate retains the core structure of Combretastatin A-4, characterized by a cis-stilbene configuration. The presence of a phosphate group significantly alters its solubility properties while maintaining the essential pharmacophoric features necessary for tubulin binding.

Structural Data

  • Molecular Formula: C17_{17}H20_{20}O7_{7}P
  • Molecular Weight: 367.31 g/mol
  • Key Functional Groups: Phosphate group, methoxy groups, and a double bond between phenyl rings.

The structural integrity allows it to effectively interact with tubulin at the colchicine-binding site, similar to its parent compound .

Chemical Reactions Analysis

Combretastatin A-4 phosphate undergoes several critical chemical reactions that facilitate its biological activity:

  1. Dephosphorylation: In vivo, Combretastatin A-4 phosphate is rapidly converted back to Combretastatin A-4 by phosphatases, which is crucial for its therapeutic action.
  2. Interaction with Tubulin: Once dephosphorylated, it binds to tubulin dimers at the colchicine site, inhibiting microtubule polymerization.
  3. Induction of Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells.

These reactions highlight its mechanism as an effective anticancer agent .

Mechanism of Action

The mechanism by which Combretastatin A-4 phosphate exerts its effects involves several key processes:

  1. Binding to Tubulin: The active form binds specifically to the colchicine site on tubulin.
  2. Inhibition of Microtubule Formation: This binding prevents the polymerization of tubulin into microtubules, essential for mitosis.
  3. Cell Cycle Arrest: The inhibition leads to G2/M phase arrest in cancer cells, preventing proper cell division and promoting apoptosis.

Studies have shown that even low concentrations (less than 10% of maximum doses) can effectively disrupt tumor blood flow and induce significant cytotoxicity against various cancer cell lines .

Physical and Chemical Properties Analysis

Combretastatin A-4 phosphate exhibits distinct physical and chemical properties that enhance its application:

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the phosphate group.

Chemical Properties

  • Stability: Generally stable under physiological conditions but can be hydrolyzed by phosphatases.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may degrade under extreme conditions.

These properties make it suitable for intravenous administration and effective delivery in clinical settings .

Applications

Combretastatin A-4 phosphate has significant potential in scientific research and clinical applications:

Properties

Product Name

Combretastatin A-4 phosphate

IUPAC Name

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

Molecular Formula

C18H19O8P-2

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/p-2/b6-5-

InChI Key

WDOGQTQEKVLZIJ-WAYWQWQTSA-L

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.